4-(5-(5-Hydroxy-3-phenyl-2l2-isoxazolidin-4-yl)penta-2,4-dien-1-ylidene)-3-phenyl-2l2-isoxazolidin-5-one
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Overview
Description
Oxonol V is a fluorescent dye known for its sensitivity to membrane potential changes. It is an anionic bis-isoxazolone compound that accumulates in the cytoplasm of depolarized cells. This dye is widely used in scientific research due to its ability to monitor transmembrane potentials and its applications in various fields such as biochemistry, cell biology, and medical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxonol V involves the reaction of 3-phenyl-5-oxoisoxazol-4-yl with pentamethine. The reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require specific temperature controls to ensure the stability of the compound .
Industrial Production Methods
Industrial production of oxonol V follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The compound is usually stored at low temperatures (-20°C) to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Oxonol V undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the dye’s structure and its ability to interact with cell membranes.
Substitution: Substitution reactions involving oxonol V can modify its chemical structure, potentially enhancing its fluorescence sensitivity
Common Reagents and Conditions
Common reagents used in reactions with oxonol V include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxonol derivatives with altered fluorescence properties, while reduction can lead to the formation of reduced oxonol compounds .
Scientific Research Applications
Oxonol V has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane potentials and ion transport.
Biology: Employed in cell biology to monitor changes in cell membrane potential and to stain cells, bacteria, and liposomes.
Medicine: Utilized in medical diagnostics to assess cell viability and to study the effects of drugs on cell membranes.
Industry: Applied in the development of sensors and analytical devices due to its sensitivity to environmental changes .
Mechanism of Action
Oxonol V exerts its effects by interacting with cell membranes and responding to changes in membrane potential. The dye’s anionic nature allows it to accumulate in the cytoplasm of depolarized cells, where it undergoes voltage-dependent partitioning between water and membranes. This interaction results in changes in fluorescence, which can be measured to monitor membrane potential changes .
Comparison with Similar Compounds
Similar Compounds
Oxonol VI: Another anionic bis-isoxazolone dye with similar properties but different sensitivity to membrane potential changes.
DiBAC4(3): A slow-response voltage-sensitive fluorescent dye used to monitor membrane potentials.
Oxonol 595: A pyridine fluorescent probe with applications in membrane potential studies
Uniqueness of Oxonol V
Oxonol V is unique due to its high sensitivity to membrane potential changes and its ability to accumulate in the cytoplasm of depolarized cells. This makes it particularly useful for studying transmembrane potentials and for applications in live cell imaging and membrane studies .
Properties
Molecular Formula |
C23H16N2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(4E)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15+ |
InChI Key |
KUINQLKLKSFJME-GLBDIXCZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C/3\C(=NOC3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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